

Application of Vandetanib-d4 in drug metabolism and excretion studies.

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Compound of Interest		
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Application of Vandetanib-d4 in Drug Metabolism and Excretion Studies

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib is an orally active inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and the Rearranged during Transfection (RET) proto-oncogene.[1][2] Its multi-targeted approach makes it a valuable therapeutic agent, particularly in the treatment of certain types of cancer, such as medullary thyroid carcinoma.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Vandetanib is crucial for optimizing its clinical efficacy and safety.

Deuterium-labeled compounds, such as **Vandetanib-d4**, are indispensable tools in drug metabolism and pharmacokinetic (DMPK) studies.[3][4][5] The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug.[6] This isotopic labeling allows for the differentiation of the administered drug from its metabolites and endogenous compounds using mass spectrometry, thereby enhancing the accuracy and sensitivity of analytical methods.[5][7] **Vandetanib-d4**



serves as an ideal internal standard in quantitative bioanalysis, enabling precise measurement of Vandetanib and its metabolites in various biological matrices.

Signaling Pathway of Vandetanib

Vandetanib exerts its anti-cancer effects by simultaneously inhibiting key signaling pathways involved in tumor growth, angiogenesis, and cell survival.[1][8] It blocks the phosphorylation of VEGFR, EGFR, and RET, thereby disrupting downstream signaling cascades such as the PI3K/AKT and MAPK pathways.[1][8]

Vandetanib's multi-targeted inhibition of key signaling pathways.

Metabolism and Excretion of Vandetanib

Vandetanib is metabolized in the liver primarily by Cytochrome P450 3A4 (CYP3A4) and to a lesser extent by flavin-containing monooxygenase (FMO) enzymes 1 and 3.[9][10] The major metabolic pathways are N-demethylation and N-oxidation, leading to the formation of N-desmethyl-vandetanib and vandetanib-N-oxide, respectively.[9][10][11] A minor glucuronide conjugate has also been detected.[11]

Excretion of Vandetanib and its metabolites occurs through both renal and fecal routes. Approximately 44% of the administered dose is recovered in the feces and 25% in the urine over a 21-day period.[9][11][12]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Vandetanib and the distribution of its metabolites.

Table 1: Pharmacokinetic Parameters of Vandetanib in Healthy Subjects



Parameter	Value	Reference
Time to Peak (Tmax)	4 - 10 hours	[9]
Terminal Half-life (t½)	~19 days	[9][12]
Apparent Clearance (CL/F)	13.2 L/h	[9]
Apparent Volume of Distribution (Vd/F)	7450 L	[9]
Plasma Protein Binding	~90%	[9][12]

Table 2: Excretion of Vandetanib and its Metabolites

Excretion Route	Percentage of Dose Recovered (21 days)	Reference
Feces	44%	[11]
Urine	25%	[11]

Table 3: Major Metabolites of Vandetanib

Metabolite	Metabolic Pathway	Primary Enzyme
N-desmethyl-vandetanib	N-demethylation	CYP3A4
Vandetanib-N-oxide	N-oxidation	FMO1, FMO3
Glucuronide conjugate	Glucuronidation	UGTs

Experimental Protocols

The following are detailed protocols for in vitro and in vivo studies utilizing **Vandetanib-d4** as an internal standard for the accurate quantification of Vandetanib and its metabolites.

In Vitro Metabolism using Human Liver Microsomes







This protocol is designed to investigate the metabolic stability and identify the metabolites of Vandetanib in a controlled in vitro system.

Workflow for in vitro metabolism study of Vandetanib.

Materials:

- Vandetanib
- Vandetanib-d4 (Internal Standard)
- Human Liver Microsomes (HLMs)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN)
- Water (LC-MS grade)
- Formic acid

Procedure:

- Preparation of Reagents:
 - Prepare a 1 mg/mL stock solution of Vandetanib in DMSO.
 - Prepare a 1 mg/mL stock solution of Vandetanib-d4 in DMSO. Further dilute in acetonitrile to a working concentration of 100 ng/mL to be used as the internal standard (IS) and quenching solution.
 - Prepare the incubation buffer (100 mM phosphate buffer, pH 7.4).
 - Prepare the NADPH regenerating system solution as per the manufacturer's instructions.
- Incubation:



- In a microcentrifuge tube, add the following in order: phosphate buffer, human liver
 microsomes (final concentration 0.5 mg/mL), and Vandetanib (final concentration 1 μM).
- Pre-incubate the mixture for 5 minutes at 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Sample Preparation:
 - To stop the reaction, add two volumes of ice-cold acetonitrile containing Vandetanib-d4
 (100 ng/mL) to each aliquot.
 - Vortex and centrifuge at 13,000 rpm for 10 minutes to precipitate the proteins.
 - Transfer the supernatant to a new tube for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to quantify the remaining Vandetanib and identify its metabolites. Vandetanib-d4 is used as the internal standard to correct for matrix effects and variations in sample processing.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical pharmacokinetic study in rats to determine the plasma concentration-time profile of Vandetanib.

Materials:

- Vandetanib
- Vandetanib-d4
- Male Sprague-Dawley rats (250-300 g)
- Formulation vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in water)



- Blood collection tubes (containing anticoagulant)
- Acetonitrile

Procedure:

- Dosing:
 - Administer a single oral dose of Vandetanib (e.g., 10 mg/kg) to a group of rats.
- Blood Sampling:
 - Collect blood samples (approximately 0.2 mL) from the tail vein at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).
 - Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
 - Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
- Plasma Sample Preparation:
 - \circ To 50 μ L of plasma, add 150 μ L of acetonitrile containing **Vandetanib-d4** (100 ng/mL) to precipitate proteins and serve as the internal standard.
 - Vortex and centrifuge at 13,000 rpm for 10 minutes.
 - Transfer the supernatant for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Quantify the concentration of Vandetanib in the plasma samples using a validated LC-MS/MS method with Vandetanib-d4 as the internal standard.
- Pharmacokinetic Analysis:
 - Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ using appropriate software.



Conclusion

The use of **Vandetanib-d4** is essential for the accurate and reliable quantification of Vandetanib and its metabolites in various biological matrices. As a stable isotope-labeled internal standard, it minimizes analytical variability and allows for robust pharmacokinetic and metabolism studies. The protocols outlined above provide a framework for researchers to investigate the ADME properties of Vandetanib, contributing to a better understanding of its clinical pharmacology and facilitating further drug development.

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